2-Benzyl-2-azaspiro[4.5]decane-3,8-dione
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Overview
Description
2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a benzyl group and an azaspirodecane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione typically involves spirocyclization reactions. One common method is the electrochemical electrophilic bromination/spirocyclization of N-benzyl acrylamides. This process uses 2-bromoethan-1-ol as the brominating reagent and involves both anodic oxidation and cathodic reduction to produce bromine as an electrophile . The reaction is carried out under mild conditions and can be scaled up for gram-scale synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and electrochemical synthesis are likely to be employed to ensure efficient and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[4.5]decane-3,8-dione undergoes various chemical reactions, including:
Electrophilic Bromination: This reaction involves the addition of bromine to the compound, facilitated by electrochemical methods.
Spirocyclization: This reaction forms the spirocyclic structure and is a key step in the synthesis of the compound.
Common Reagents and Conditions
Brominating Reagents: 2-bromoethan-1-ol is commonly used in the bromination process.
Electrochemical Conditions: The reactions are typically carried out under mild electrochemical conditions, involving both anodic and cathodic processes.
Major Products Formed
The major products formed from these reactions include brominated derivatives of this compound, which can further react to form more complex structures such as cyclohepta[c]pyrrole-1,6-diones .
Scientific Research Applications
2-Benzyl-2-azaspiro[4.5]decane-3,8-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying spirocyclic compounds’ biological activities.
Industrial Applications: Its derivatives are used in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can prevent the activation of necroptosis pathways, offering therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the positioning of nitrogen atoms.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound has additional nitrogen atoms in the spirocyclic core and exhibits different biological activities.
Uniqueness
2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a scaffold for drug development highlight its significance in medicinal chemistry .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.5]decane-3,8-dione |
InChI |
InChI=1S/C16H19NO2/c18-14-6-8-16(9-7-14)10-15(19)17(12-16)11-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
OHTLTQMBSIDOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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